molecular formula C11H13NO B12833826 N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine

N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine

Cat. No.: B12833826
M. Wt: 175.23 g/mol
InChI Key: PJPJERGJAVJLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine is a secondary amine characterized by an N-methyl group attached to a methanamine backbone, which is further substituted at the phenyl ring with a propargyl ether (prop-2-yn-1-yloxy) group. These compounds are typically synthesized via alkylation or coupling reactions involving propargyl ethers and N-methylamine precursors . The propargyl group introduces electron-withdrawing and steric effects, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-methyl-1-(2-prop-2-ynoxyphenyl)methanamine

InChI

InChI=1S/C11H13NO/c1-3-8-13-11-7-5-4-6-10(11)9-12-2/h1,4-7,12H,8-9H2,2H3

InChI Key

PJPJERGJAVJLHY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC=C1OCC#C

Origin of Product

United States

Preparation Methods

Synthesis of 2-(prop-2-yn-1-yloxy)benzyl Chloride Intermediate

  • Reaction: 2-hydroxybenzyl alcohol or 2-hydroxybenzyl chloride is reacted with propargyl bromide or propargyl chloride in the presence of a base (e.g., potassium carbonate) in an aprotic solvent such as acetone or acetonitrile.
  • Conditions: Room temperature to reflux, typically 12–24 hours.
  • Outcome: Formation of 2-(prop-2-yn-1-yloxy)benzyl chloride or bromide, which serves as a key electrophilic intermediate for subsequent amination.

Nucleophilic Substitution with Methylamine

  • Reaction: The 2-(prop-2-yn-1-yloxy)benzyl halide intermediate is reacted with methylamine (aqueous or anhydrous) to substitute the halide with the N-methylamine group.
  • Conditions: Reflux in ethanol or methanol, or under pressure in sealed vessels to enhance reaction rate.
  • Purification: The product is isolated by extraction and purified by recrystallization or chromatography.
  • Notes: The reaction typically yields the free base, which can be converted to the hydrochloride salt by treatment with HCl in ether or ethanol.

Alternative Reductive Amination Route

  • Starting Materials: 2-(prop-2-yn-1-yloxy)benzaldehyde and methylamine.
  • Reaction: Condensation of the aldehyde with methylamine forms an imine intermediate, which is subsequently reduced using sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Conditions: Mild acidic or neutral conditions, room temperature to 50°C.
  • Advantages: This method avoids the use of benzyl halides and can offer higher selectivity and yields.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
1 2-hydroxybenzyl chloride + propargyl bromide + K2CO3 Acetone, acetonitrile RT to reflux (25–80°C) 70–85 Base-mediated etherification
2 2-(prop-2-yn-1-yloxy)benzyl chloride + methylamine Ethanol, methanol Reflux (78°C) 60–75 Nucleophilic substitution
Alt 2 2-(prop-2-yn-1-yloxy)benzaldehyde + methylamine + NaBH3CN Methanol, DCM RT to 50°C 65–80 Reductive amination, milder and selective

Research Findings and Yield Improvements

  • A patent describing related substituted phenyl-2-propanamine compounds highlights a four-step synthesis with an overall yield close to 50%, significantly improving over older methods (~15%) by avoiding toxic reagents like sodium cyanide and using milder bases such as lithium diisopropylamide or sodium hydride.
  • Industrial processes may employ continuous flow reactors to optimize reaction parameters, improve heat and mass transfer, and increase throughput and yield.
  • The use of tetrahydrofuran, toluene, or methanol as solvents in various steps has been shown to influence reaction rates and product purity positively.
  • Avoidance of harsh conditions and toxic reagents enhances safety and scalability for large-scale production.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Disadvantages
Nucleophilic Substitution 2-(prop-2-yn-1-yloxy)benzyl chloride + methylamine SN2 substitution Straightforward, scalable Requires halide intermediate
Reductive Amination 2-(prop-2-yn-1-yloxy)benzaldehyde + methylamine + reducing agent Imine formation + reduction Mild conditions, high selectivity Requires aldehyde intermediate
Multi-step synthesis (patent) Substituted benzyl chloride + isobutyronitrile + base + catalyst Multi-step synthesis High overall yield, avoids toxic reagents More complex, multiple steps

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine exerts its effects involves its ability to act as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen (1 O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidative formylation reactions.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related N-methyl-1-(aryl)methanamine derivatives, highlighting substituent variations and their implications:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Properties/Applications Reference
N-Methyl-1-(2-(thiophen-2-yl)phenyl)methanamine 2-(Thiophen-2-yl) C₁₂H₁₃NS Enhanced π-π stacking due to thiophene; potential CNS activity
N-Methyl-1-(4-(4-methylpiperazin-1-yl)phenyl)methanamine (22d) 4-(4-Methylpiperazin-1-yl) C₁₃H₂₀N₃ Improved solubility; evaluated in microbicide formulations
N-Methyl-1-(2-(naphthalen-1-ylthio)phenyl)methanamine 2-(Naphthalen-1-ylthio) C₁₈H₁₇NS Sulfur-containing; inhibits interferon-α interactions
N-Methyl-1-(naphthalen-1-yl)methanamine Naphthalen-1-yl C₁₂H₁₃N High lipophilicity; used in pharmacokinetic studies
N-Methyl-1-(4-methylpyridin-3-yl)methanamine 4-Methylpyridin-3-yl C₈H₁₂N₂ Basic pyridine moiety; potential kinase inhibition

Electronic and Steric Effects

  • Propargyl Ether vs. Thiophene : The propargyloxy group in the target compound introduces electron-withdrawing character compared to the electron-rich thiophene in . This may reduce nucleophilicity at the aromatic ring but enhance stability toward oxidation.
  • Piperazine vs.
  • Naphthyl vs.

Research Findings and Data

Spectroscopic and Physicochemical Data

  • N-Methyl-1-(4-(4-methylpiperazin-1-yl)phenyl)methanamine (22d) :
    • ¹H NMR (CDCl₃) : δ 7.10 (d, J = 8.0 Hz, 2H), 6.78 (d, J = 8.0 Hz, 2H), 3.54 (s, 2H), 2.34 (s, 3H) .
    • LRMS (ESI) : m/z 220 [M + H]⁺ .
  • N-Methyl-1-(2-thiophen-2-ylphenyl)methanamine :
    • Molecular Formula : C₁₂H₁₃NS .
    • SMILES : s2c(c1c(cccc1)CNC)ccc2 .

Biological Activity

N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data tables and case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H17_{17}N
  • Molecular Weight : 241.32 g/mol
  • Structure : The compound features a prop-2-yn-1-yloxy group attached to a phenyl ring and an N-methyl methanamine moiety, which enhances its reactivity and potential interactions with biological targets.

This compound exhibits biological activity primarily through its ability to form covalent bonds with various biomolecules. This interaction can lead to alterations in the function of proteins and enzymes, potentially influencing multiple biological pathways.

Photosensitization

One of the notable properties of this compound is its role as a photosensitizer , where it generates reactive oxygen species (ROS) upon exposure to light. This characteristic can be harnessed for therapeutic applications, particularly in photodynamic therapy (PDT) for cancer treatment, where localized activation can lead to selective cell death.

Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit antimicrobial properties. Its structural similarity to other phenylmethanamines suggests potential activity against various pathogens.

Pathogen Type Activity Mechanism
BacteriaModerateDisruption of membrane integrity via ROS generation
FungiLowPotential inhibition of cell wall synthesis

Case Studies

  • Photodynamic Therapy Applications
    In a study exploring the use of photosensitizers in PDT, this compound demonstrated effective tumor cell apoptosis upon light activation. The study highlighted the compound's ability to induce cell death selectively in malignant cells while sparing healthy tissue, indicating its potential as a therapeutic agent in oncology.
  • Antimicrobial Efficacy
    A comparative study evaluated the antimicrobial activity of various substituted phenylmethanamines, including this compound. Results showed that this compound exhibited moderate inhibitory effects against Gram-positive bacteria, suggesting further exploration for developing new antimicrobial agents.

Research Findings

Recent literature emphasizes the need for further investigation into the biological activities of this compound:

  • In Vitro Studies : Initial in vitro assays have shown promising results regarding its interaction with biological targets, but comprehensive studies are necessary to elucidate specific pathways.
  • Structure-Activity Relationship (SAR) : Understanding how variations in the structure affect biological activity could lead to optimized derivatives with enhanced efficacy.

Q & A

Q. Basic

¹H NMR :

  • Propargyl CH: δ ~2.5 ppm (triplet, J ≈ 2.5 Hz).
  • OCH₂C≡CH: δ ~4.7 ppm (doublet).
  • N-CH₃: δ ~2.3 ppm (singlet).
  • Aromatic protons: δ 6.8–7.3 ppm (multiplet, 4H) .

¹³C NMR : Alkyne carbons (C≡C) at δ ~75–85 ppm.
Validate assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals.

What computational methods predict the reactivity of the propargyl ether moiety in click chemistry?

Q. Advanced

Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for Huisgen cycloaddition with azides.

Analyze frontier molecular orbitals (HOMO/LUMO) to assess alkyne electrophilicity.

Use solvent models (e.g., PCM) to simulate reaction kinetics in polar solvents like DMSO .

Compare computed activation energies with experimental kinetic data to validate models.

How can X-ray crystallography resolve ambiguities in the molecular structure?

Q. Advanced

Grow single crystals via slow evaporation (e.g., ethanol/water mixture).

Collect diffraction data (Mo Kα radiation) and solve the structure using SHELXT .

Refine with SHELXL , analyzing anisotropic displacement parameters for thermal motion.

Validate bond lengths (e.g., C≡C: ~1.20 Å) and angles using ORTEP visualization .

What in vitro assays assess this compound’s activity against neurological targets?

Q. Advanced

Acetylcholinesterase inhibition : Use Ellman’s method (DTNB reagent) to quantify enzyme activity at varying concentrations (IC₅₀ determination) .

Docking studies : Align the compound with known inhibitors (e.g., ASS234) in acetylcholinesterase active sites (AutoDock Vina).

Cell viability assays : Test neurotoxicity in SH-SY5Y cells via MTT assay.

How can conflicting synthesis yields from different methods be reconciled?

Q. Methodological

Compare reaction conditions (e.g., base strength, solvent polarity). Propargyl bromide reacts faster in polar aprotic solvents (DMF > THF) but may increase side reactions .

Optimize stoichiometry (1:1.2 molar ratio of phenol to propargyl bromide) to minimize unreacted starting material.

Use HPLC-MS to identify by-products (e.g., dimerization of alkyne groups) and adjust reaction time/temperature .

What strategies improve the compound’s stability during storage?

Q. Basic

Store as a hydrochloride salt (hygroscopic forms degrade faster).

Use amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation of the alkyne .

Monitor purity via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

How does the electronic environment of the propargyl group influence cross-coupling reactions?

Q. Advanced

Measure Hammett constants (σₚ) of substituents on the phenyl ring to correlate with reaction rates.

Use cyclic voltammetry to assess redox activity of the alkyne (E₁/₂ ≈ −1.5 V vs. Ag/AgCl).

Compare Sonogashira coupling yields with electron-deficient vs. electron-rich aryl halides .

What chromatographic techniques achieve high-purity isolation?

Q. Basic

Flash chromatography : Silica gel, hexane/EtOAc (8:2 to 6:4 gradient).

HPLC : Reverse-phase C18 column, 70% acetonitrile/30% water (0.1% TFA), flow rate 1 mL/min .

Confirm purity via HRMS ([M+H]⁺ = 162.0914; calc. for C₁₀H₁₂NO: 162.0919) .

How can metabolic stability be evaluated for potential drug development?

Q. Advanced

Microsomal assay : Incubate with rat liver microsomes (NADPH regeneration system) and quantify parent compound via LC-MS/MS over 60 minutes.

Identify metabolites using Q-TOF-MS (e.g., oxidation of the propargyl group or N-demethylation) .

Compare half-life (t₁/₂) with structurally similar compounds (e.g., ASS234) to assess SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.